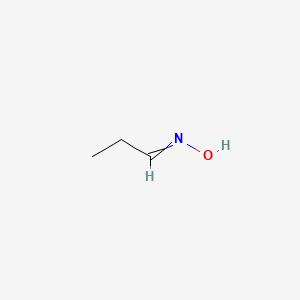

Propanal, oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H7NO |

|---|---|

Molecular Weight |

73.09 g/mol |

IUPAC Name |

N-propylidenehydroxylamine |

InChI |

InChI=1S/C3H7NO/c1-2-3-4-5/h3,5H,2H2,1H3 |

InChI Key |

IFDZZSXEPSSHNC-UHFFFAOYSA-N |

SMILES |

CCC=NO |

Canonical SMILES |

CCC=NO |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Propanal Oxime: Chemical Formula, Structure, and Properties

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, structure, and synthesis of propanal oxime. This document provides a detailed overview of its isomers, spectroscopic data, and experimental protocols.

Introduction to Propanal Oxime

Propanal oxime, also known as propionaldehyde (B47417) oxime, is an organic compound with the chemical formula C₃H₇NO.[1][2] It belongs to the class of aldoximes, which are characterized by the functional group RC(H)=NOH. The molecule exists as two geometric isomers, (E)- and (Z)-propanal oxime, due to the restricted rotation around the carbon-nitrogen double bond. These isomers exhibit distinct physical and spectroscopic properties.

Chemical and Physical Properties

Propanal oxime is a compound with a molecular weight of 73.09 g/mol .[1] The physical and chemical properties are summarized in the table below. The existence of (E) and (Z) isomers leads to different spatial arrangements of the hydroxyl group relative to the ethyl group, influencing their physical characteristics.

| Property | Value | Reference |

| Chemical Formula | C₃H₇NO | [1][2] |

| Molecular Weight | 73.09 g/mol | [1] |

| CAS Number | 627-39-4 | [2] |

| Melting Point | 40 °C | |

| Boiling Point | 131.5 °C | |

| Isomerism | Exists as (E) and (Z) geometric isomers |

Molecular Structure and Isomerism

The presence of a C=N double bond in propanal oxime gives rise to geometric isomerism, commonly referred to as E/Z isomerism (or historically, syn/anti isomerism for oximes). The (Z)-isomer has the hydroxyl group and the ethyl group on the same side of the double bond, while the (E)-isomer has them on opposite sides.

Caption: 2D structures of (Z)- and (E)-propanal oxime isomers.

Spectroscopic Data

The characterization of propanal oxime and its isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The distinct chemical environments of the nuclei in the (E) and (Z) isomers result in different spectroscopic signatures.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are sensitive to the stereochemistry around the C=N bond. The carbon of the ethyl group cis to the hydroxyl group in the (Z)-isomer is expected to be shielded compared to the trans carbon in the (E)-isomer due to the gamma-gauche effect. A study by Hawkes, Herwig, and Roberts in 1974 provided ¹³C NMR data for (Z)-propanal oxime.[3]

| Carbon Atom | (Z)-Propanal Oxime Chemical Shift (ppm) | (E)-Propanal Oxime Chemical Shift (ppm) |

| CH₃ | Data not available | Data not available |

| CH₂ | Data not available | Data not available |

| CH=N | Data not available | Data not available |

¹H NMR Spectroscopy

The proton chemical shifts and coupling constants are also indicative of the isomeric form. The chemical shift of the aldehydic proton (CH=N) is particularly useful for distinguishing between the (E) and (Z) isomers.

| Proton(s) | (Z)-Propanal Oxime | (E)-Propanal Oxime |

| CH₃ | Data not available | Data not available |

| CH₂ | Data not available | Data not available |

| CH=N | Data not available | Data not available |

| N-OH | Data not available | Data not available |

Infrared (IR) Spectroscopy

The IR spectrum of propanal oxime exhibits characteristic absorption bands for the O-H, C=N, and N-O functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch | 3150 - 3600 (broad) |

| C=N stretch | 1640 - 1690 |

| N-O stretch | 930 - 960 |

Experimental Protocols

Synthesis of Propanal Oxime

Propanal oxime is typically synthesized by the condensation reaction of propanal with hydroxylamine (B1172632), usually from its hydrochloride salt in the presence of a base. The reaction generally produces a mixture of (E) and (Z) isomers.

Caption: General workflow for the synthesis and separation of propanal oxime isomers.

Materials:

-

Propanal

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (CH₃COONa) or other suitable base

-

Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate for elution

Procedure:

-

Dissolve hydroxylamine hydrochloride in water.

-

In a separate flask, prepare a solution of sodium acetate in water.

-

Cool the hydroxylamine hydrochloride solution in an ice bath and slowly add the sodium acetate solution with stirring.

-

To this mixture, add a solution of propanal in ethanol dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude propanal oxime as a mixture of (E) and (Z) isomers.

Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) isomers of propanal oxime can be achieved by column chromatography on silica gel.

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude propanal oxime mixture in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

-

Collect fractions and analyze them by TLC to identify the separated isomers.

-

Combine the fractions containing the pure isomers and remove the solvent to yield the isolated (E)- and (Z)-propanal oxime.

Reaction Mechanism

The formation of propanal oxime proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of propanal, followed by dehydration.

Conclusion

This technical guide provides a foundational understanding of propanal oxime, including its chemical formula, structure, isomerism, and methods of synthesis. The provided experimental protocols offer a starting point for the preparation and purification of its (E) and (Z) isomers. Further research is required to fully characterize the spectroscopic properties of each isomer independently.

References

An In-Depth Technical Guide to the Physical Properties of Propionaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of propionaldehyde (B47417) oxime (CAS No. 627-39-4). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for property determination, and a visual representation of the general experimental workflow.

Core Physical and Chemical Properties

Propionaldehyde oxime, also known as propanal oxime, is an organic compound with the chemical formula C₃H₇NO.[1][2] It is a colorless liquid or crystalline solid at room temperature and serves as an important intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.[2][3]

The quantitative physical properties of propionaldehyde oxime are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | N-propylidenehydroxylamine | [1] |

| Molecular Formula | C₃H₇NO | [1][2][4] |

| Molecular Weight | 73.09 g/mol | [1][4][5] |

| Melting Point | 40 °C | [2][3][5][6] |

| Boiling Point | 128.95 °C (rough estimate) 131.5 °C 134 °C | [2][6] [3] [5] |

| Density | 0.9258 g/mL 0.929 g/mL | [2][6] [5] |

| Refractive Index | 1.4287 1.430 | [2] [5] |

| Appearance | Colourless clear liquid | [3][4] |

| Solubility | Soluble in chloroform | [3] |

| Vapor Pressure | 5.4 ± 0.5 mmHg at 25°C (Predicted) | [6] |

| Flash Point | 51.6 ± 6.3 °C (Predicted) | [6] |

| pKa | 11.42 ± 0.11 (Predicted) | [2] |

| LogP (Octanol/Water) | 0.5 (Computed) | [1] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of propionaldehyde oxime, as well as the determination of its key physical properties, are outlined below. These represent standard laboratory procedures.

Oximes are typically synthesized via the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632).[7]

-

Materials : Propionaldehyde, hydroxylamine hydrochloride, a weak base (e.g., sodium acetate (B1210297) or pyridine), ethanol (B145695), water, ethyl acetate.

-

Procedure :

-

Dissolve hydroxylamine hydrochloride in a minimal amount of water in a round-bottom flask.

-

Add a solution of propionaldehyde in ethanol to the flask. The molar ratio of hydroxylamine hydrochloride to propionaldehyde should be approximately 1.2:1.

-

Add a weak base, such as sodium acetate, to neutralize the HCl released during the reaction. The reaction is typically fastest at a pH of 4-6.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add water to the reaction mixture to precipitate the product if it is a solid, or perform an extraction with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude propionaldehyde oxime.

-

Purify the product by recrystallization or distillation.

-

-

Infrared (IR) Spectroscopy : Record the IR spectrum of the purified product. Characteristic absorption bands for oximes include O-H stretching (around 3600 cm⁻¹), C=N stretching (around 1665 cm⁻¹), and N-O stretching (around 945 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show a characteristic broad singlet for the -OH proton in the range of δ 8.0-12.0 ppm. Other signals corresponding to the propyl group protons should also be present.

-

¹³C NMR : Record the ¹³C NMR spectrum in the same solvent to confirm the number of unique carbon atoms and their chemical environments.

-

-

Melting Point :

-

A small, dry sample of crystalline propionaldehyde oxime is packed into a capillary tube to a height of about 3 mm.[8]

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube).[8]

-

The sample is heated slowly, at a rate of about 2 °C per minute, near the expected melting point.[8]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[8]

-

-

Boiling Point (Thiele Tube Method) :

-

A small amount of liquid propionaldehyde oxime (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[9]

-

The sample is heated until a steady stream of bubbles emerges from the inverted capillary tube.[9]

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9] The atmospheric pressure should also be recorded.

-

-

Density :

-

A pycnometer (a small, calibrated glass flask) is weighed empty.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume.

-

The pycnometer is dried and filled with propionaldehyde oxime at the same temperature and weighed.

-

The density is calculated by dividing the mass of the propionaldehyde oxime by its volume.

-

-

Refractive Index :

-

A few drops of liquid propionaldehyde oxime are placed on the prism of a calibrated refractometer.

-

The temperature of the instrument is maintained at a standard value (e.g., 20 °C or 25 °C).

-

The refractive index is read directly from the instrument's scale.

-

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of propionaldehyde oxime.

Caption: General workflow for the synthesis and characterization of propionaldehyde oxime.

References

- 1. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 627-39-4,propionaldehyde oxime | lookchem [lookchem.com]

- 3. Propionaldehyde oxime - CAS-Number 627-39-4 - Order from Chemodex [chemodex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. propionaldehyde oxime [stenutz.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

(Z)-Propanal, oxime and (E)-Propanal, oxime isomers

An In-depth Technical Guide to (Z)-Propanal, oxime and (E)-Propanal, oxime Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) geometric isomers of propanal oxime. Propanal oxime, a simple aldoxime, serves as a fundamental model for understanding the synthesis, characterization, and behavior of oxime isomers, which are crucial functional groups in medicinal chemistry and synthetic intermediates. This document details their synthesis, separation, physicochemical properties, and spectroscopic characteristics, offering detailed experimental protocols and logical workflows for their study.

Introduction to Oxime Isomerism

Oximes (R¹R²C=NOH) are versatile chemical compounds synthesized from the condensation of an aldehyde or ketone with hydroxylamine (B1172632). The carbon-nitrogen double bond (C=N) in aldoximes (where R¹ = H) is stereogenic, giving rise to geometric isomers designated as (E) and (Z). The terms syn and anti are also used, where syn corresponds to the (Z) isomer (the aldehyde proton and hydroxyl group are on the same side of the C=N bond) and anti corresponds to the (E) isomer (they are on opposite sides).

The stability and reactivity of these isomers can differ significantly, impacting their biological activity and utility in drug development. Unlike the isomers of imines which often interconvert rapidly at room temperature, the isomers of oximes possess a higher activation energy barrier for interconversion, making them generally stable and separable.[1]

Synthesis and Isomer Separation

The standard synthesis of propanal oxime involves the reaction of propanal with hydroxylamine hydrochloride. This reaction typically yields a mixture of (Z) and (E) isomers, with the (E) isomer often being the thermodynamically favored product.[2] The ratio of isomers can be influenced by reaction conditions such as temperature and the presence of catalysts.

Separation of the (E) and (Z) isomers can be challenging due to their similar physical properties but is commonly achieved using chromatographic techniques.[3]

General Synthesis Workflow

The following diagram illustrates the typical workflow from synthesis to the isolation of the individual isomers.

Caption: Figure 1. General Workflow for Propanal Oxime Isomer Synthesis and Separation.

Physicochemical and Spectroscopic Properties

Quantitative data for the propanal oxime isomers is summarized below. Note that experimental data for the pure (Z)-isomer is limited in public literature; therefore, some values are computationally derived.

Physical Properties

The (E)-isomer is reported to be a solid at room temperature, while the (Z)-isomer is expected to be a liquid or low-melting solid.

| Property | (E)-Propanal, oxime | (Z)-Propanal, oxime |

| Molecular Formula | C₃H₇NO | C₃H₇NO |

| Molecular Weight | 73.09 g/mol [4] | 73.09 g/mol [5] |

| Appearance | White crystalline solid | Colorless liquid (predicted) |

| Melting Point | 40 °C[6][7] | Not reported |

| Boiling Point | 131.5 - 134 °C[6][7] | Not reported |

| Density | 0.929 g/mL[6] | Not reported |

| XLogP3-AA | 0.5[4] | 0.5[5] |

Spectroscopic Data

Definitive assignment of stereochemistry is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the aldehydic proton (H-C=N) and the carbons of the C=NOH group are particularly diagnostic.

Table 2: ¹H NMR Spectroscopic Data (Expected Values in CDCl₃, δ in ppm)

| Proton | (E)-Isomer (anti) | (Z)-Isomer (syn) | Rationale for Chemical Shift |

| -CH₃ | ~1.1 (t) | ~1.1 (t) | Less affected by isomerism. |

| -CH₂- | ~2.2 (quintet) | ~2.4 (quintet) | (Z)-isomer's CH₂ is closer to the anisotropic field of the OH group. |

| H-C=N | ~7.4 (t) | ~6.7 (t) | Aldehydic proton is significantly deshielded in the (E)-isomer. |

| N-OH | ~8.0-9.0 (br s) | ~8.0-9.0 (br s) | Highly variable, depends on solvent and concentration. |

Table 3: ¹³C NMR Spectroscopic Data (Expected Values in CDCl₃, δ in ppm)

| Carbon | (E)-Isomer (anti) | (Z)-Isomer (syn) | Rationale for Chemical Shift |

| -CH₃ | ~11 | ~13 | Minor shielding differences. |

| -CH₂- | ~20 | ~26 | Steric compression in the (E)-isomer can cause upfield shift. |

| C=NOH | ~152 | ~150 | The C=N carbon of the (E)-isomer is typically downfield relative to the (Z)-isomer.[3] |

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Method | Characteristic Features |

| IR Spectroscopy | O-H stretch: ~3100-3400 cm⁻¹ (broad, H-bonded) C=N stretch: ~1650-1670 cm⁻¹[8] N-O stretch: ~930-960 cm⁻¹ |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 73[9] Key Fragments: m/z = 58 ([M-CH₃]⁺), m/z = 44, m/z = 41 |

Stability and Isomerization

The (E) and (Z) isomers of aldoximes can interconvert under certain conditions, typically through catalysis by acid or upon heating. The process is believed to proceed through protonation of the oxime nitrogen, which lowers the rotational energy barrier of the C=N bond.

References

- 1. cis trans isomerism - Why are oxime geometrical isomers stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1z)-Propanal Oxime | C3H7NO | CID 5324472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-propionaldoxime [stenutz.eu]

- 7. Propionaldehyde oxime - CAS-Number 627-39-4 - Order from Chemodex [chemodex.com]

- 8. researchgate.net [researchgate.net]

- 9. Propanal, oxime [webbook.nist.gov]

A Comprehensive Technical Guide to Propanal, Oxime

This technical guide provides an in-depth overview of propanal, oxime, also known as propionaldehyde (B47417) oxime. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Synonyms

This compound is an organic compound classified as an aldoxime.[1] It is formed from the condensation of propanal (propionaldehyde) with hydroxylamine (B1172632).[2]

The primary identifier for this compound is its CAS Registry Number.

| Identifier | Value |

| CAS Number | 627-39-4 |

| Molecular Formula | C₃H₇NO |

| Molecular Weight | 73.09 g/mol |

| InChIKey | IFDZZSXEPSSHNC-UHFFFAOYSA-N |

This compound is known by several synonyms in scientific literature and chemical databases.[3][4][5]

Physicochemical Properties

The following table summarizes key quantitative physicochemical properties of this compound. These values are essential for experimental design, computational modeling, and understanding the compound's behavior in various systems.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 436.90 | K | Joback Calculated[8] |

| Enthalpy of Vaporization (ΔvapH°) | 42.27 | kJ/mol | Joback Calculated[8] |

| LogP (Octanol/Water Partition Coefficient) | 0.856 | Crippen Calculated[8] | |

| Water Solubility (log10WS) | 0.10 | mol/L | Crippen Calculated[8] |

| pKa (Strongest Acidic) | 11.35 | ChemAxon[1] | |

| pKa (Strongest Basic) | 3.36 | ChemAxon[1] | |

| Polar Surface Area | 32.59 | Ų | ChemAxon[1] |

| Enthalpy of Formation (ΔfH°gas) | -175.26 | kJ/mol | Joback Calculated[8] |

| Critical Temperature (Tc) | 621.27 | K | Joback Calculated[8] |

| Critical Pressure (Pc) | 4333.96 | kPa | Joback Calculated[8] |

Synthesis of Oximes: Experimental Protocols

The synthesis of oximes is a fundamental reaction in organic chemistry, typically involving the reaction of an aldehyde or ketone with hydroxylamine.[2] Below are two representative protocols.

This solvent-free method is environmentally friendly and efficient for converting carbonyl compounds into their corresponding oximes.[9]

Materials:

-

Aldehyde or Ketone (e.g., Propanal) (1 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)

-

Ethyl acetate (B1210297)

-

Water

-

Mortar and pestle

-

Filtration apparatus

Procedure:

-

A mixture of the aldehyde/ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) is placed in a mortar.[9]

-

The mixture is ground with a pestle for the required period of time, with reaction progress monitored by Thin Layer Chromatography (TLC).[9]

-

Upon completion of the reaction, ethyl acetate (2 x 10 mL) is added to the reaction mixture.[9]

-

The mixture is filtered to separate the Bi₂O₃ catalyst.[9]

-

The filtrate is concentrated to approximately 6 mL.[9]

-

Water is added to the concentrated filtrate, causing the oxime product to precipitate.[9]

-

The precipitate is filtered and dried under high vacuum to yield the pure oxime.[9]

This is a conventional method for preparing oximes from carbonyl compounds.[2]

Materials:

-

Aldehyde or Ketone (e.g., Propanal)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A mild base (e.g., Sodium acetate)

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

-

Add a mild base, such as sodium acetate, to neutralize the HCl and liberate free hydroxylamine.

-

Add the aldehyde (propanal) to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.

-

The formation of the oxime can be monitored by TLC.

-

Upon completion, the product can be isolated by extraction or crystallization, often appearing as colorless crystals or a thick liquid.[2]

Logical and Experimental Workflows

Diagrams created using the DOT language provide clear visualizations of chemical processes and relationships.

Caption: General synthesis pathway for this compound.

Caption: Key applications and synthetic utility of oximes.

Relevance in Drug Development and Research

Oximes are a significant class of compounds in medicinal chemistry.[10] While this compound itself is a simple molecule, the oxime functional group is present in several FDA-approved drugs.[10][11]

-

Antidotes for Nerve Agents: Oxime compounds can reactivate acetylcholinesterase (AChE) that has been inactivated by organophosphate nerve agents.[2][11] Pralidoxime is an FDA-approved oxime used for this purpose.[10]

-

Antibiotics: Several cephalosporin (B10832234) antibiotics contain an oxime moiety, which enhances their efficacy and spectrum of activity against bacteria. Examples include cefuroxime (B34974) and ceftizoxime.[10][11]

-

Synthetic Building Blocks: The versatility of the oxime group makes it a valuable intermediate in the synthesis of more complex molecules, including nitrogen-containing functional groups prevalent in medicinal chemistry.[9][12] They can be converted into amides via the Beckmann rearrangement, nitriles, amines, and various azaheterocycles.[9]

The study of simple oximes like this compound provides foundational knowledge for the synthesis and understanding of these more complex and pharmacologically active molecules.

References

- 1. phytobank.ca [phytobank.ca]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. Propionaldehyde oxime - CAS-Number 627-39-4 - Order from Chemodex [chemodex.com]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1z)-Propanal Oxime | C3H7NO | CID 5324472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 627-39-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Propanal Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propanal oxime (C₃H₇NO), a molecule of interest in various chemical and pharmaceutical research domains. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of propanal oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for (1z)-Propanal Oxime

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=N | 148.8 |

| CH₂ | 18.2 |

| CH₃ | 12.3 |

Data sourced from G. E. Hawkes, K. Herwig, J. D. Roberts J. Org. Chem. 1974, 39, 1017.[1]

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands for Propanal Oxime

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (stretch) | 3600-3200 (broad) | Indicates the presence of the hydroxyl group of the oxime. |

| C=N (stretch) | 1690-1640 | Characteristic of the carbon-nitrogen double bond in the oxime. |

| C-H (stretch) | 3000-2850 | Aliphatic C-H stretching vibrations from the propyl chain. |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Propanal Oxime

| m/z | Relative Intensity (%) | Proposed Fragment |

| 73 | 100 | [M]⁺ (Molecular Ion) |

| 56 | ~50 | [M - OH]⁺ |

| 41 | ~75 | [C₃H₅]⁺ |

| 30 | ~40 | [CH₂N]⁺ |

Note: The mass spectrum for propanal oxime is available on the NIST WebBook, though detailed fragmentation data may require specialized access.[2][3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining and analyzing the spectroscopic data of propanal oxime.

Synthesis of Propanal Oxime

Materials:

-

Propanal

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Pyridine (B92270)

-

Ethanol (B145695) or Methanol

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in water or a mixture of ethanol and water.

-

Add sodium carbonate or pyridine to the solution to neutralize the hydrochloride and liberate free hydroxylamine.

-

Cool the mixture in an ice bath.

-

Slowly add propanal to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

-

If a precipitate forms, it can be collected by filtration. If not, the product is extracted with a suitable organic solvent like ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate or calcium chloride.

-

The solvent is removed under reduced pressure to yield the crude propanal oxime, which can be further purified by distillation or chromatography if necessary.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified propanal oxime in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition for ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

-

A proton-decoupled ¹³C NMR spectrum is typically acquired.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid propanal oxime between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃)) and place it in a liquid cell.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (salt plates or solvent-filled cell).

-

Record the spectrum of the sample.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation:

-

A Gas Chromatograph-Mass Spectrometer (GC-MS) is commonly used for volatile compounds like propanal oxime.

Sample Preparation:

-

Prepare a dilute solution of propanal oxime in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

GC-MS Analysis:

-

Injector: A split/splitless injector is typically used, with an injection volume of around 1 µL.

-

GC Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms) is suitable.

-

Oven Temperature Program: A temperature gradient is used to separate the components. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV is a standard method.

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 30-300.

Visualizations

The following diagrams illustrate the general workflows for obtaining and interpreting the spectroscopic data discussed.

Caption: General workflow from synthesis to spectroscopic analysis and final structure elucidation.

Caption: Simplified signaling pathway for obtaining an NMR spectrum.

References

Propanal, oxime synthesis from propanal and hydroxylamine

An in-depth technical guide on the synthesis of propanal oxime from propanal and hydroxylamine (B1172632), designed for researchers, scientists, and drug development professionals.

Introduction

Oxime synthesis is a fundamental reaction in organic chemistry, involving the condensation of a carbonyl compound (an aldehyde or a ketone) with hydroxylamine.[1][2] The resulting oxime functionality (C=N-OH) is a versatile building block and intermediate in the synthesis of various nitrogen-containing compounds, such as amides, nitriles, and nitrones.[3] Oximes also find applications as antioxidants, antitumor agents, and in the development of pesticides.[4][5]

This guide focuses on the synthesis of propanal oxime from propanal and hydroxylamine. The reaction proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of propanal, followed by the elimination of a water molecule to form the C=N double bond.[6][7]

Reaction Mechanism and Signaling Pathway

The formation of propanal oxime is a classic example of a nucleophilic addition-elimination reaction. The mechanism involves two key stages:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of propanal. This leads to the formation of a tetrahedral intermediate.[7] The nitrogen is considered a better nucleophile than oxygen due to its lower electronegativity, which makes its lone pair of electrons more available for bonding.[8]

-

Dehydration: The tetrahedral intermediate is unstable and eliminates a molecule of water to form the stable oxime product. This step is often facilitated by proton transfers, which can be catalyzed by an acid or a base, to make the hydroxyl group a better leaving group (as water).[2][7]

The overall reaction is: CH₃CH₂CHO + NH₂OH → CH₃CH₂CH=NOH + H₂O[6]

Experimental Protocols

Several methods have been developed for the synthesis of oximes. The choice of method often depends on the desired scale, reaction time, and environmental considerations.

Protocol 1: Classical Synthesis via Reflux

This traditional method involves heating the reactants in a solvent, often with a base to neutralize the hydrochloride salt of hydroxylamine.

-

Materials:

-

Propanal (1.0 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)

-

Pyridine (B92270) (2.0 mmol) or Sodium Carbonate (Na₂CO₃)

-

Ethanol (B145695) or Methanol (10 mL)[1][3]

-

-

Procedure:

-

In a round-bottom flask, dissolve propanal and hydroxylamine hydrochloride in ethanol.[1]

-

Attach a reflux condenser and heat the mixture to reflux for 1-4 hours.[1]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.[1]

-

Add deionized water to the residue and extract the product with a suitable organic solvent like ethyl acetate (B1210297).[1]

-

Wash the combined organic layers with 1 M hydrochloric acid to remove pyridine, followed by a water wash.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanal oxime.

-

The crude product can be purified by recrystallization or column chromatography.[1]

-

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly "green chemistry" approach avoids the use of organic solvents and often proceeds rapidly at room temperature.[9][10]

-

Materials:

-

Procedure:

-

In a mortar, combine the propanal, hydroxylamine hydrochloride, and the base/catalyst (e.g., Na₂CO₃ or Bi₂O₃).[10]

-

Grind the mixture vigorously with a pestle at room temperature for the required time (typically 2-30 minutes).[9][10]

-

Monitor the reaction completion by TLC.

-

Upon completion, add ethyl acetate to the mixture and triturate well.[10]

-

Filter the mixture to remove the inorganic solids (catalyst and salts).[10]

-

The filtrate contains the propanal oxime. The solvent can be evaporated to yield the product. For low-melting-point oximes, extraction with ethyl acetate followed by drying and solvent removal is recommended.[9]

-

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different oximation methods. While specific data for propanal is limited, these examples for other aldehydes provide a comparative overview of the reaction conditions and efficiencies.

| Aldehyde/Ketone | Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 3-Chlorobenzaldehyde | Grinding | Na₂CO₃ | None | Room Temp. | 2 min | 95 | [9] |

| p-Chlorobenzaldehyde | Grinding | Bi₂O₃ | None | Room Temp. | 5 min | 98 | [10] |

| Various Aldehydes | Reflux | Pyridine | Ethanol | Reflux | 15-60 min | High | [3] |

| Benzaldehyde | Reflux | Oxalic Acid | Acetonitrile | Reflux | 60 min | 95 | [5] |

| Various Aldehydes | Stirring | NaHCO₃ | Mineral Water | Room Temp. | ~10 min | High | [11] |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of propanal oxime can be visualized as follows.

Product Characterization

The final product, propanal oxime, should be characterized to confirm its identity and purity.

-

Appearance: Typically an oil or low-melting solid.

-

Spectroscopic Data:

-

1H NMR and 13C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure. Spectral data can be found in databases like PubChem.[12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data for propanal oxime is available in the NIST WebBook.[13] This technique confirms the molecular weight of the compound.

-

Conclusion

The synthesis of propanal oxime from propanal and hydroxylamine is a straightforward and efficient chemical transformation. Modern methods, particularly solvent-free grinding techniques, offer significant advantages in terms of reduced reaction times, simplified work-up procedures, and improved environmental friendliness compared to classical reflux methods. The choice of protocol can be tailored based on available equipment, scale, and green chemistry considerations. Proper characterization of the final product is crucial to ensure its purity and structural integrity for subsequent applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0021072A1 - Production of alpha-hydroxy oximes - Google Patents [patents.google.com]

- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 6. Write the main products formed when propanal reacts with c. Hydroxylamine.. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. asianpubs.org [asianpubs.org]

- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. (1z)-Propanal Oxime | C3H7NO | CID 5324472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Propanal, oxime [webbook.nist.gov]

- 14. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Propanal Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propanal oxime in various solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility, predicted solubility based on chemical principles, and detailed experimental protocols for determining quantitative solubility. Additionally, it includes a visualization of the synthesis pathway of propanal oxime.

Introduction to Propanal Oxime and its Solubility

Propanal oxime (C₃H₇NO) is an organic compound from the oxime family, formed by the reaction of propanal with hydroxylamine (B1172632).[1] The solubility of a compound is a critical physical property, influencing its application in chemical synthesis, formulation development, and biological systems. The general principle of "like dissolves like" is fundamental to predicting the solubility of organic compounds.[2][3] This principle states that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[2][3]

Propanal oxime possesses both a polar hydroxyl (-NOH) group capable of hydrogen bonding and a non-polar three-carbon alkyl chain. This amphiphilic nature suggests it will have varied solubility across different types of solvents. Generally, aliphatic oximes are described as being less soluble in water.[1]

Data Presentation: Predicted Solubility of Propanal Oxime

| Solvent Classification | Solvent Name | Molecular Formula | Predicted Solubility of Propanal Oxime | Rationale for Prediction |

| Polar Protic | Water | H₂O | Sparingly Soluble | The polar -NOH group allows for some hydrogen bonding with water, but the non-polar propyl chain limits extensive solubility.[4] |

| Methanol | CH₃OH | Soluble | Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, readily solvating the oxime group.[4] | |

| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities make it a good solvent for propanal oxime.[4] | |

| Polar Aprotic | Acetone | C₃H₆O | Soluble | Acetone's polarity allows it to dissolve propanal oxime, though it cannot act as a hydrogen bond donor. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[5] | |

| Acetonitrile | C₂H₃N | Soluble | Acetonitrile is a polar aprotic solvent that can effectively solvate polar organic molecules. | |

| Non-Polar | Diethyl Ether | (C₂H₅)₂O | Soluble | The presence of the non-polar ethyl groups in diethyl ether interacts favorably with the propyl chain of propanal oxime. |

| Toluene | C₇H₈ | Sparingly Soluble | Toluene is a non-polar aromatic solvent; solubility is expected to be limited due to the polarity of the oxime group. | |

| Hexane (B92381) | C₆H₁₄ | Insoluble to Sparingly Soluble | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar oxime functional group.[2] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common methods used to determine the solubility of organic compounds.

3.1. Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[6][7]

Objective: To determine the equilibrium concentration of propanal oxime in a given solvent at a specific temperature.

Materials:

-

Propanal oxime (solid or liquid)

-

Solvent of interest

-

Stoppered flasks or vials

-

Shaker or agitator in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of propanal oxime to a known volume of the solvent in a stoppered flask. The excess solid should be visible to ensure saturation.[8]

-

Equilibration: Place the flask in a shaker within a temperature-controlled incubator (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[7][8]

-

Phase Separation: After equilibration, allow the solution to stand to let undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.[8]

-

Quantification: Analyze the concentration of propanal oxime in the clear, saturated solution using a suitable analytical method. A pre-established calibration curve for propanal oxime is required for accurate quantification.[7]

-

Data Analysis: The determined concentration represents the thermodynamic solubility of propanal oxime in the chosen solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

3.2. Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds, potentiometric titration is an effective method to determine the solubility as a function of pH.[9][10]

Objective: To determine the intrinsic solubility and the solubility-pH profile of propanal oxime.

Materials:

-

Propanal oxime

-

Aqueous buffer solutions of various pH values

-

Potentiometer with a pH electrode

-

Automated titrator

-

Standardized acidic and basic titrants (e.g., HCl, NaOH)

Procedure:

-

Sample Preparation: Prepare a suspension of propanal oxime in an aqueous solution.

-

Titration: Titrate the suspension with a standardized acid or base. The pH of the solution is monitored continuously using a pH electrode.[10]

-

Endpoint Determination: The endpoint of the titration is determined by the point of maximum inflection in the titration curve (pH vs. titrant volume).[10]

-

Data Analysis: The solubility at different pH values can be calculated from the titration data. This method is particularly useful for compounds with acidic or basic functional groups.

Visualization of Propanal Oxime Synthesis

The following diagram illustrates the reaction pathway for the synthesis of propanal oxime from propanal and hydroxylamine.

Caption: Synthesis of Propanal Oxime from Propanal and Hydroxylamine.

This diagram illustrates the two key steps in the formation of propanal oxime: the nucleophilic attack of hydroxylamine on the carbonyl carbon of propanal to form a hemiaminal intermediate, followed by the dehydration of this intermediate to yield the final oxime product and water.[11]

References

- 1. byjus.com [byjus.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

- 11. youtube.com [youtube.com]

Propanal, Oxime: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for propanal, oxime (CAS No. 627-39-4). The content is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting. This document summarizes key toxicological data, outlines experimental protocols for safety evaluation, and presents the current understanding of the molecular mechanisms underlying its hazardous properties.

Chemical and Physical Properties

This compound, also known as propionaldehyde (B47417) oxime, is a colorless liquid with the molecular formula C₃H₇NO.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO | [1][3] |

| Molecular Weight | 73.09 g/mol | [1][3] |

| CAS Number | 627-39-4 | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 40 °C | [2] |

| Boiling Point | ~129-132 °C | [2] |

| Density | 0.9258 g/cm³ | [2] |

| pKa | 11.42 (Predicted) | [4] |

Toxicological Profile

This compound is classified as a hazardous substance with the potential to cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation.[1][3][4][5] The GHS hazard statements associated with this compound are H315, H317, H319, and H335.[1][3][4]

Acute Toxicity

Table 2: Acute Toxicity Data for this compound and Related Compounds

| Compound | Test | Route | Species | Value | Reference(s) |

| This compound | LD50/LC50 | Oral, Dermal, Inhalation | - | No data available | - |

| Propionaldehyde | LD50 | Oral | Rat (female) | 1690 mg/kg | [6] |

| Propionaldehyde | LD50 | Dermal | Rabbit | 2460 mg/kg | [6] |

| Propionaldehyde | LC50 | Inhalation | Rat | > 4.6 mg/L (4 h) | [6] |

| 2-Methyl-2-(methylsulfinyl)propanal O-(methylcarbamoyl)oxime | LD50 | Oral | Rat | 490 µg/kg | [7] |

Skin Irritation and Sensitization

This compound is classified as a skin irritant (Category 2) and a skin sensitizer (B1316253) (Category 1).[3][4] This indicates that it can cause skin irritation upon direct contact and may lead to an allergic reaction upon repeated exposure. While specific quantitative data from Draize tests on this compound are not available, a primary skin irritation test on a similar compound resulted in a classification of "slightly irritating".[8]

Eye Irritation

This compound is classified as causing serious eye irritation (Category 2A).[3][4][5] Direct contact with the eyes is likely to result in significant and potentially persistent irritation.

Respiratory Irritation

This compound is also classified as potentially causing respiratory irritation (STOT SE 3).[3][4] Inhalation of vapors may lead to irritation of the respiratory tract.

Mechanisms of Toxicity

Skin and Eye Irritation

The irritant effects of aldehydes like propanal, and by extension its oxime, are linked to their electrophilic nature. These compounds can react with biological nucleophiles in the skin and mucous membranes. For short-chain saturated aldehydes, this often involves the formation of adducts with primary nitrogen groups on lysine (B10760008) residues in proteins. This interaction can trigger inflammatory responses. The activation of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel on sensory neurons by some aldehydes is a key mechanism leading to the sensation of pain and neurogenic inflammation.[9]

Skin Sensitization

Skin sensitization is a more complex immunological process. This compound, as a small reactive molecule (a hapten), is thought to initiate this process by covalently binding to skin proteins, forming a hapten-protein conjugate. This modified protein is then recognized as foreign by the immune system, leading to the activation of antigen-presenting cells (APCs) like Langerhans cells and dendritic cells. These activated APCs migrate to the lymph nodes and present the haptenated peptide to naive T-lymphocytes, leading to their proliferation and differentiation into effector and memory T-cells. Subsequent exposure to the same hapten results in a more rapid and robust inflammatory response, characteristic of allergic contact dermatitis.

The activation of keratinocytes is a crucial early event, leading to the release of pro-inflammatory cytokines such as IL-1β and TNF-α. The activation of dendritic cells involves signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. The Keap1-Nrf2 pathway is also a key regulator of the cellular response to electrophilic and oxidative stress induced by haptens.

Experimental Protocols

Detailed experimental protocols for assessing the toxicological endpoints of chemicals like this compound are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key, relevant test guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Principle: This method allows for the classification of a substance into a toxicity class based on the observation of mortality and clinical signs in a stepwise procedure with a limited number of animals.

-

Test Animals: Typically, a single sex (usually females) of rats is used.

-

Procedure: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals. The outcome (number of mortalities) determines the next step:

-

If mortality is high, the dose for the next group is lowered.

-

If no or low mortality occurs, a higher dose is used in the next group.

-

This process continues until the toxicity class can be determined.

-

-

Observations: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for up to 14 days. A gross necropsy is performed at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

-

Principle: This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small area of the animal's skin is shaved. A 0.5 mL or 0.5 g dose of the test substance is applied to the skin under a gauze patch. The patch is held in place with a semi-occlusive dressing for a set exposure period, usually 4 hours.

-

Observations: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale (e.g., Draize scoring system).

Acute Eye Irritation/Corrosion (Based on OECD 405)

-

Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Test Animals: Albino rabbits are the standard model.

-

Procedure: A single dose (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored. The reversibility of any observed effects is also assessed.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

-

Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a substance's potential to induce skin sensitization.

-

Test Animals: Mice are used for this assay.

-

Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days. On day five, a radiolabeled thymidine (B127349) precursor is injected intravenously.

-

Endpoint: The animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel, which is proportional to lymphocyte proliferation, is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is typically considered a positive response.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the health and safety assessment of this compound.

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Caption: Simplified signaling pathway of skin irritation.

Caption: Key events in the skin sensitization signaling pathway.

Handling and Storage

Given the hazardous properties of this compound, strict safety protocols should be followed during its handling and storage.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or other protective clothing is also required.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic vapors should be used.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, and open flames. For long-term storage, refrigeration at -20°C and protection from light and moisture are recommended to maintain stability.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure adequate ventilation. Remove all sources of ignition.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified safety professionals. The information provided is based on currently available data, which may be limited for this specific compound. Always consult the most recent Safety Data Sheet (SDS) and follow all institutional safety guidelines when working with any chemical.

References

- 1. Propionaldehyde oxime | C3H7NO | CID 641641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 627-39-4,propionaldehyde oxime | lookchem [lookchem.com]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. Page loading... [guidechem.com]

- 5. chemodex.com [chemodex.com]

- 6. fishersci.com [fishersci.com]

- 7. RTECS NUMBER-UE2075000-Chemical Toxicity Database [drugfuture.com]

- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 9. mmsl.cz [mmsl.cz]

- 10. Propionaldehyde oxime - CAS-Number 627-39-4 - Order from Chemodex [chemodex.com]

An In-depth Technical Guide to the Stereochemistry of Propanal Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanal oxime, a simple aldoxime, serves as a fundamental model for understanding the principles of stereochemistry in C=N double bond systems. This technical guide provides a comprehensive overview of the core stereochemical aspects of propanal oxime, including E/Z isomerism, the historical syn/anti notation, and the thermodynamic and kinetic factors governing isomer formation. Detailed experimental protocols for the synthesis, separation, and characterization of propanal oxime stereoisomers are presented, alongside a thorough analysis of spectroscopic data for isomer identification. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the foundational knowledge and practical methodologies for working with aldoximes.

Introduction to Aldoxime Stereochemistry

Aldoximes, formed from the condensation of aldehydes with hydroxylamine (B1172632), are characterized by the presence of a C=N double bond. The restricted rotation around this bond gives rise to geometric isomerism. The stereochemistry of aldoximes is a critical aspect that influences their physical properties, reactivity, and biological activity. Understanding and controlling the stereochemical outcome of reactions involving aldoximes is therefore of significant importance in various fields of chemistry.

E/Z and Syn/Anti Nomenclature

The stereoisomers of aldoximes are designated using two main nomenclature systems: the modern E/Z notation and the older syn/anti convention.

-

E/Z Notation: This system is based on the Cahn-Ingold-Prelog (CIP) priority rules. For an aldoxime, the substituents on the nitrogen atom are the hydroxyl group (-OH) and a lone pair of electrons. The hydroxyl group has a higher priority than the lone pair. On the imine carbon, the alkyl group (in this case, the ethyl group of propanal oxime) has a higher priority than the hydrogen atom.

-

The (E)-isomer (from the German entgegen, meaning opposite) has the higher-priority groups (the -OH group on the nitrogen and the ethyl group on the carbon) on opposite sides of the C=N double bond.

-

The (Z)-isomer (from the German zusammen, meaning together) has the higher-priority groups on the same side of the C=N double bond.

-

-

Syn/Anti Notation: This older system describes the spatial relationship between the hydrogen atom on the imine carbon and the hydroxyl group on the nitrogen.

-

The syn-isomer has the hydrogen atom and the hydroxyl group on the same side of the C=N double bond. This corresponds to the (E)-isomer .

-

The anti-isomer has the hydrogen atom and the hydroxyl group on opposite sides of the C=N double bond. This corresponds to the (Z)-isomer .[1]

-

Throughout this guide, both notations will be used, with a preference for the more systematic E/Z nomenclature.

Synthesis and Isomer Formation

The synthesis of propanal oxime is typically achieved through the condensation reaction of propanal with hydroxylamine. The reaction is often carried out using hydroxylamine hydrochloride and a base, such as sodium acetate (B1210297) or pyridine, to liberate the free hydroxylamine. The formation of the E and Z isomers is influenced by the reaction conditions, which can be manipulated to favor either the kinetic or thermodynamic product.

Thermodynamic vs. Kinetic Control

The ratio of E and Z isomers of an aldoxime can be governed by either kinetic or thermodynamic control.[2][3][4][5]

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed faster (the kinetic product). This is typically the less sterically hindered isomer.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for equilibration between the isomers. Under these conditions, the more stable isomer (the thermodynamic product) will predominate.

Generally, for aldoximes, the (E)-isomer is thermodynamically more stable due to reduced steric interaction between the alkyl group and the hydroxyl group. However, the initial product ratio can be influenced by the reaction pathway and the nature of the intermediates.

The following diagram illustrates the energy profile for the formation of kinetic and thermodynamic products.

Caption: Energy profile illustrating kinetic vs. thermodynamic control.

Experimental Protocols

Synthesis of Propanal Oxime

This protocol describes a general method for the synthesis of propanal oxime, which typically yields a mixture of (E) and (Z) isomers.

Materials:

-

Propanal

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

-

Add a solution of sodium acetate (1.1 equivalents) in water to the hydroxylamine hydrochloride solution.

-

Add a solution of propanal (1.0 equivalent) in ethanol to the reaction mixture.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude propanal oxime as a mixture of E and Z isomers.

Separation of (E)- and (Z)-Propanal Oxime

The separation of the E and Z isomers of propanal oxime can be achieved by column chromatography. Due to the subtle differences in polarity, a careful selection of the stationary and mobile phases is crucial.

Materials:

-

Crude propanal oxime mixture

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude propanal oxime mixture in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a mixture of hexane and ethyl acetate. The optimal ratio of the solvents should be determined by TLC analysis. Typically, a gradient of increasing ethyl acetate concentration is effective.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure isomers.

-

Combine the fractions of each pure isomer and remove the solvent under reduced pressure.

The following diagram outlines the workflow for the synthesis and separation of propanal oxime isomers.

Caption: Workflow for propanal oxime synthesis and isomer separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the characterization and differentiation of aldoxime stereoisomers. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the stereochemistry.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of aldoximes, the chemical shift of the imine proton (-CH=NOH) is particularly diagnostic.

-

For the (E)-isomer (syn) , the imine proton is cis to the hydroxyl group and typically resonates at a higher frequency (downfield).

-

For the (Z)-isomer (anti) , the imine proton is trans to the hydroxyl group and resonates at a lower frequency (upfield).

¹³C NMR Spectroscopy

The chemical shifts of the imine carbon and the adjacent alkyl carbons in the ¹³C NMR spectrum also differ between the E and Z isomers. A study by Hawkes et al. provides valuable data for the ¹³C NMR of (Z)-propanal oxime.[6]

Quantitative Data

The following table summarizes the expected and reported NMR chemical shifts for the isomers of propanal oxime. Note that obtaining pure samples of each isomer for definitive spectral assignment can be challenging due to potential interconversion.

| Isomer | Proton | ¹H Chemical Shift (ppm, predicted) | Carbon | ¹³C Chemical Shift (ppm) |

| (E)-Propanal Oxime (syn) | -CH=NOH | ~7.3-7.5 | -CH=NOH | ~150-155 |

| -CH₂- | ~2.2-2.4 | -CH₂- | ~20-25 | |

| -CH₃ | ~1.0-1.2 | -CH₃ | ~10-15 | |

| (Z)-Propanal Oxime (anti) | -CH=NOH | ~6.6-6.8 | -CH=NOH | ~148.8[6] |

| -CH₂- | ~2.0-2.2 | -CH₂- | ~17.8[6] | |

| -CH₃ | ~1.0-1.2 | -CH₃ | ~12.2[6] |

Note: The ¹H NMR chemical shifts are estimations based on general trends for aldoximes. The ¹³C NMR data for the (Z)-isomer is from the literature.[6]

The ratio of the E and Z isomers in a mixture can be determined by the integration of their respective and distinct signals in the ¹H NMR spectrum, typically the imine proton signals.

Conclusion

The stereochemistry of propanal oxime provides a clear and accessible model for understanding the fundamental principles of geometric isomerism in aldoximes. The ability to synthesize, separate, and characterize the (E) and (Z) isomers is essential for applications in synthetic and medicinal chemistry. The interplay of kinetic and thermodynamic control during synthesis offers opportunities for stereoselective preparations. The detailed spectroscopic analysis, particularly using NMR, allows for unambiguous isomer identification and quantification. This guide provides the necessary theoretical background and practical protocols to empower researchers in their work with propanal oxime and other aldoximes.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. arandomchemist.wixsite.com [arandomchemist.wixsite.com]

- 6. (1z)-Propanal Oxime | C3H7NO | CID 5324472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Propanal Oxime: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanal oxime, a simple aldoxime, holds a significant place in the historical development of organic chemistry. Its discovery is intrinsically linked to the broader discovery of the oxime functional group by the eminent German chemist Viktor Meyer in 1882. This technical guide provides an in-depth exploration of the discovery of propanal oxime, its historical context, relevant quantitative data, and the experimental protocols of the era.

Historical Context: The Discovery of Oximes

The latter half of the 19th century was a period of profound advancement in the understanding of organic compounds. A pivotal moment in this era was the discovery of a new class of nitrogen-containing compounds, the oximes, by Viktor Meyer and his student Alois Janny.[1] Their work, published in the journal Berichte der deutschen chemischen Gesellschaft, described the reaction of aldehydes and ketones with hydroxylamine (B1172632) to yield crystalline products they named "oximes" (from oxygen and imine).[1] This discovery was a direct extension of Meyer's extensive research on nitroalkanes, for which he had developed a method to distinguish between primary, secondary, and tertiary forms.

Quantitative Data

The physical and chemical properties of propanal oxime are well-documented. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₃H₇NO | --INVALID-LINK-- |

| Molecular Weight | 73.09 g/mol | --INVALID-LINK-- |

| CAS Number | 627-39-4 | --INVALID-LINK-- |

| Melting Point | 40 °C | |

| Boiling Point | 131.5 °C | |

| logP (Octanol/Water) | 0.5 | --INVALID-LINK-- |

| pKa (Strongest Acidic) | 11.35 (Predicted) | |

| pKa (Strongest Basic) | 3.36 (Predicted) |

Experimental Protocols

The synthesis of oximes is a classic condensation reaction between an aldehyde or ketone and hydroxylamine.[2] The historical protocol for the synthesis of propanal oxime would have closely followed the general method established by Viktor Meyer.

Historical Synthesis of Propanal Oxime (Plausible Reconstruction)

Objective: To synthesize propanal oxime from propanal and hydroxylamine.

Reagents:

-

Propanal (Propionaldehyde)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Water

-

Ethanol (optional, as a solvent)

-

Diethyl ether (for extraction)

Procedure:

-

A solution of hydroxylamine hydrochloride is prepared in water.

-

An equimolar amount of a base, such as sodium carbonate, is added to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.

-

Propanal is then added to this solution. The reaction mixture is stirred or shaken to ensure thorough mixing. The reaction is typically carried out at room temperature or with gentle warming.

-

The reaction progress can be monitored by the formation of a crystalline precipitate or an oily layer of propanal oxime.

-

Upon completion of the reaction, the propanal oxime is isolated. If it precipitates as a solid, it can be collected by filtration. If it forms an oil, it can be extracted with a suitable organic solvent like diethyl ether.

-

The crude propanal oxime is then purified, typically by recrystallization from a suitable solvent or by distillation.

Modern variations of this procedure exist, employing different solvents and catalysts to improve yields and reaction times.[1][3]

Reaction Pathway

The formation of an aldoxime, such as propanal oxime, proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration.

Caption: General reaction pathway for the formation of an aldoxime.

Conclusion

The discovery of propanal oxime is a direct consequence of Viktor Meyer's pioneering work on the reaction between carbonyl compounds and hydroxylamine. While not the specific subject of the initial discovery, its synthesis represents an early and important example of this novel class of compounds. The straightforward and reliable formation of oximes from aldehydes and ketones provided 19th-century chemists with a valuable tool for the characterization and identification of these carbonyl compounds. The fundamental chemistry established during this period continues to be relevant in modern organic synthesis and drug development.

References

Introduction to E/Z Isomerism in Oximes

An In-depth Technical Guide to the E/Z Isomerism in Propionaldehyde (B47417) Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionaldehyde oxime, a simple aldoxime, serves as a fundamental model for understanding E/Z isomerism around the carbon-nitrogen double bond. This technical guide provides a comprehensive overview of the stereochemistry of propionaldehyde oxime, including its synthesis, the conformational analysis of its geometric isomers, and detailed experimental and spectroscopic methodologies for their separation and characterization. Quantitative data from computational and experimental studies are summarized to offer a complete picture of the relative stabilities and structural parameters of the E and Z isomers. This document is intended to be a resource for researchers requiring a deep understanding of oxime stereoisomerism, particularly in the fields of synthetic chemistry, analytical chemistry, and drug development where precise isomeric control and characterization are paramount.